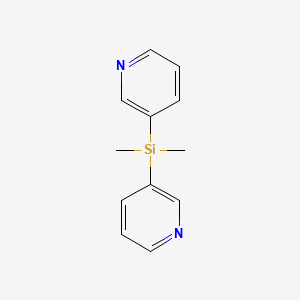
3,3'-(Dimethylsilanediyl)dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-pyridyl)dimethylsilane is an organosilicon compound characterized by the presence of two 3-pyridyl groups attached to a dimethylsilane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-pyridyl)dimethylsilane typically involves the reaction of 3-bromopyridine with dimethyldichlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridyl groups replace the chlorine atoms on the silicon center .
Industrial Production Methods
While specific industrial production methods for bis(3-pyridyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Bis(3-pyridyl)dimethylsilane undergoes various types of chemical reactions, including:
Coordination Reactions: It can coordinate with metal ions to form complexes.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with bis(3-pyridyl)dimethylsilane include metal salts (e.g., silver nitrate, palladium chloride) and organic solvents (e.g., acetone, dichloromethane) . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving bis(3-pyridyl)dimethylsilane are typically metal complexes, where the pyridyl groups coordinate with metal centers .
科学研究应用
Bis(3-pyridyl)dimethylsilane has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form metal complexes with unique structural and electronic properties.
Materials Science: The compound is explored for its potential in creating new materials with specific functionalities, such as catalysis and molecular recognition.
Biological Applications: Research is ongoing to investigate its potential use in biological systems, particularly in drug delivery and as a component of biomimetic materials.
作用机制
The mechanism by which bis(3-pyridyl)dimethylsilane exerts its effects is primarily through coordination with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic and biological processes .
相似化合物的比较
Similar Compounds
- Bis(2-pyridyl)dimethylsilane
- Bis(4-pyridyl)dimethylsilane
- Bipyridine derivatives
Uniqueness
Bis(3-pyridyl)dimethylsilane is unique due to the position of the pyridyl groups on the silicon center, which influences its coordination behavior and the properties of the resulting metal complexes. Compared to bis(2-pyridyl)dimethylsilane and bis(4-pyridyl)dimethylsilane, the 3-pyridyl derivative offers different steric and electronic environments, leading to distinct reactivity and applications .
属性
CAS 编号 |
113791-05-2 |
|---|---|
分子式 |
C12H14N2Si |
分子量 |
214.34 g/mol |
IUPAC 名称 |
dimethyl(dipyridin-3-yl)silane |
InChI |
InChI=1S/C12H14N2Si/c1-15(2,11-5-3-7-13-9-11)12-6-4-8-14-10-12/h3-10H,1-2H3 |
InChI 键 |
MTWJSDYZILKHIQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


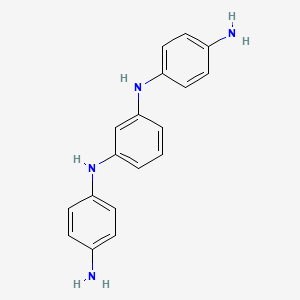
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
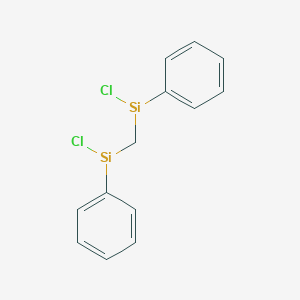
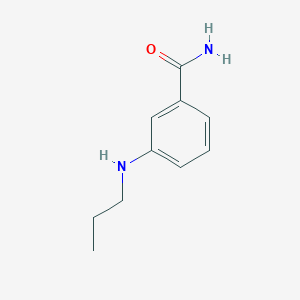
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
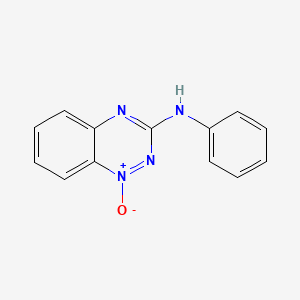
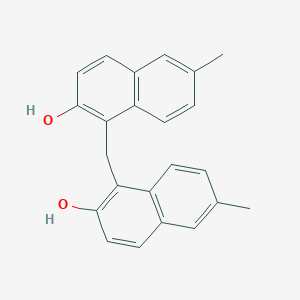
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
